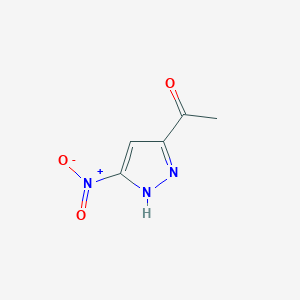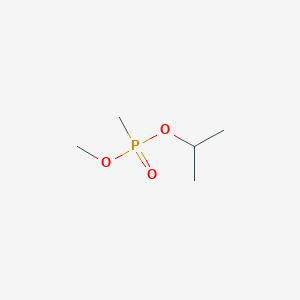
Isopropyl methyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl methyl methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is a colorless liquid that is primarily known for its role as a chemical intermediate. This compound is also referred to as methylphosphonic acid isopropyl ester methyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl methyl methylphosphonate can be synthesized through various methods. One common method involves the reaction of isopropyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl methyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, resulting in the formation of methylphosphonic acid and isopropyl alcohol.
Oxidation: this compound can be oxidized to form corresponding phosphonic acids.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts
Oxidation: Hydrogen peroxide, potassium permanganate
Substitution: Halides, alkoxides
Major Products Formed
Hydrolysis: Methylphosphonic acid, isopropyl alcohol
Oxidation: Phosphonic acids
Substitution: Various substituted phosphonates
Scientific Research Applications
Isopropyl methyl methylphosphonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of isopropyl methyl methylphosphonate involves its interaction with various molecular targets and pathways. In biochemical systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Isopropyl methyl methylphosphonate is similar to other organophosphorus compounds such as diisopropyl methylphosphonate and ethyl methylphosphonate. it is unique in its specific ester configuration, which influences its reactivity and applications .
List of Similar Compounds
- Diisopropyl methylphosphonate
- Ethyl methylphosphonate
- Methylphosphonic acid bis(1-methylethyl) ester
Properties
CAS No. |
690-64-2 |
|---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-[methoxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3 |
InChI Key |
GDBDOLDINYFAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-5-fluoro-1H-benzo[d]imidazole](/img/structure/B15046649.png)
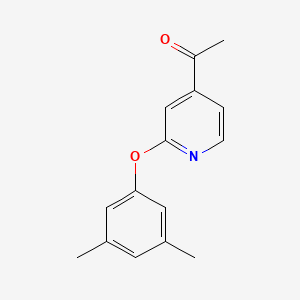
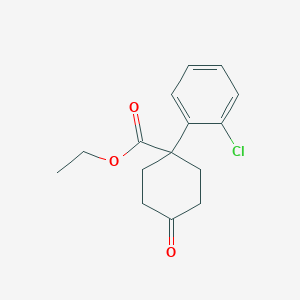
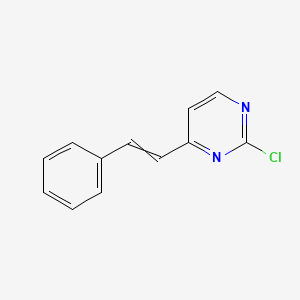
![Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B15046667.png)
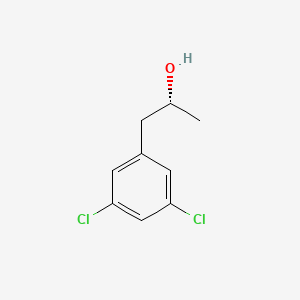
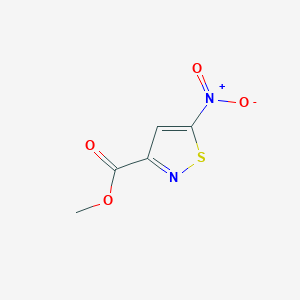
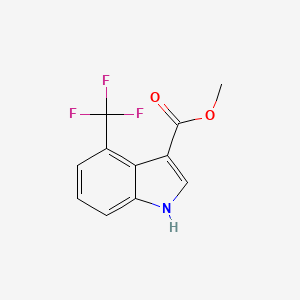
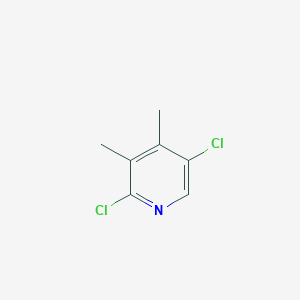
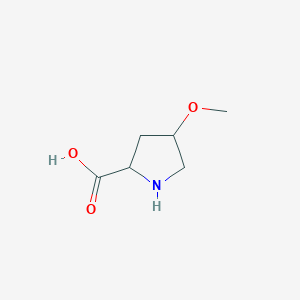
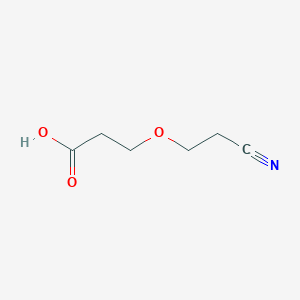
![3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B15046710.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)
